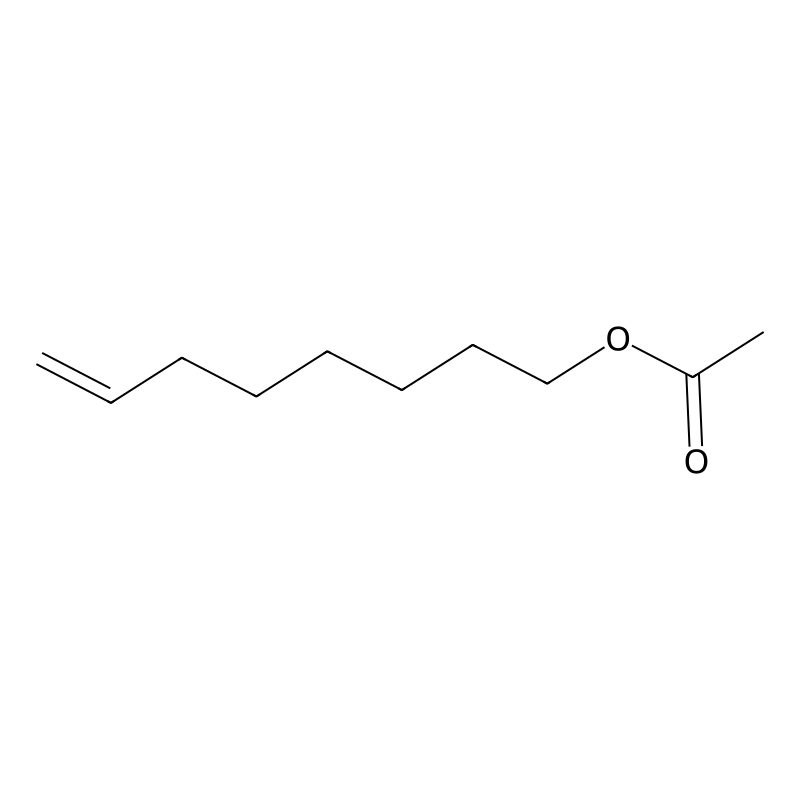

7-Octenyl Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Octenyl acetate is a naturally occurring ester found in various fruits, such as apples, mangoes, and bananas, contributing to their characteristic aroma [, ]. It's also present in other sources like beer, wine, and some cheeses []. Beyond its role in flavor and fragrance, 7-Octenyl acetate holds potential in diverse scientific research avenues, explored further below:

Food Science and Technology

- Flavor and aroma research: Understanding the interaction of 7-Octenyl acetate with other volatile compounds in food products helps researchers design and optimize flavor profiles [].

- Food spoilage detection: This ester can serve as a marker for fruit ripening and spoilage. Its concentration changes during the ripening process, and researchers are investigating its potential for non-invasive monitoring of fruit quality [].

Medicine and Pharmacology

- Antimicrobial and antifungal properties: Studies suggest potential antimicrobial and antifungal properties of 7-Octenyl acetate against various pathogens, including bacteria and fungi [, ]. However, further research is needed to determine its efficacy and safety in clinical applications.

- Mosquito repellent: Some research indicates that 7-Octenyl acetate might act as a mosquito repellent, although its effectiveness compared to established repellents needs further investigation [].

Material Science and Engineering

7-Octenyl acetate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 170.25 g/mol. It is characterized by an octene chain containing eight carbon atoms and a double bond at the seventh position, linked to an acetate group. This compound is naturally found in various fruits, such as apples, mangoes, and bananas, contributing to their characteristic aromas. Additionally, it appears in other sources like beer, wine, and certain cheeses, making it significant in flavor and fragrance applications .

- Ester Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form octenol and acetic acid:

- Addition Reactions: The double bond in the octene chain may undergo addition reactions with suitable reagents under appropriate conditions, potentially leading to various derivatives .

Studies on interaction reveal that 7-octenyl acetate can react with various reagents due to its unsaturated nature. Its interactions with oxygen can lead to gradual degradation into acetic acid and octene over time. Furthermore, it can dissolve in alcohols and ethers, indicating its compatibility with other organic solvents .

Several compounds share structural similarities with 7-octenyl acetate. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Octyl Acetate | Saturated ester, found in citrus fruits | |

| Hexyl Acetate | Shorter carbon chain, used as a fragrance | |

| Decyl Acetate | Longer carbon chain, used in cosmetics |

Uniqueness of 7-Octenyl Acetate

What distinguishes 7-octenyl acetate from these similar compounds is its unsaturation due to the double bond at the seventh position. This feature not only affects its reactivity but also contributes to its specific aroma profile, making it particularly valuable in flavor and fragrance applications .

The synthesis of 7-octenyl acetate involves the esterification of 7-octen-1-ol with acetic acid or acetic anhydride through two primary mechanistic pathways: acid-catalyzed and enzymatic approaches [1].

Acid-Catalyzed Esterification Mechanism

The acid-catalyzed esterification of 7-octenyl acetate follows the classical Fischer esterification mechanism [2]. The process begins with the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [1]. This activation creates an electrophilic carbon center that becomes susceptible to nucleophilic attack by the hydroxyl group of 7-octen-1-ol [2]. The mechanism proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of water as the leaving group [2]. The regeneration of the acid catalyst completes the catalytic cycle, yielding 7-octenyl acetate and water as products [1].

Studies have demonstrated that the reaction proceeds via a second-order kinetic mechanism under standard conditions [3]. The formation of water presents a significant challenge as it favors the reverse hydrolysis reaction, necessitating continuous water removal through azeotropic distillation or molecular sieves [4] [5]. Research indicates that the equilibrium constant for this reaction is relatively low, typically requiring a large excess of one reactant or continuous product removal to achieve acceptable conversions [6].

Enzymatic Esterification Approach

Enzymatic esterification of 7-octenyl acetate employs lipases as biocatalysts, offering several advantages over traditional acid catalysis [7] [3]. Lipases from Candida antarctica, Mucor miehei, and Candida cylindraceae have shown particular effectiveness in catalyzing this transformation [7] [8]. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the serine residue in the active site on the carbonyl carbon of the acyl donor [3].

Research conducted on similar acetate ester synthesis demonstrates that immobilized lipases can achieve conversion rates of 82-85% under optimized conditions [8]. The enzymatic approach operates under milder conditions, typically at temperatures between 30-60°C, compared to the 100-150°C required for acid-catalyzed reactions [3] [8]. Furthermore, enzymatic esterification exhibits superior selectivity and reduces the formation of undesired byproducts commonly observed in acid-catalyzed systems [7].

Optimization of Reaction Parameters (Catalyst Loading, Temperature, Solvent Systems)

Catalyst Loading Optimization

Systematic studies on esterification reactions reveal that catalyst loading significantly impacts both reaction rate and overall conversion [9] [10]. For acid-catalyzed synthesis of 7-octenyl acetate, optimal catalyst loadings typically range from 1-5 mol% relative to the limiting reagent [1] [9]. Research demonstrates that increasing catalyst loading from 0.05 to 0.1 equivalent can improve yields from 53% to 82% [11]. However, excessive catalyst concentrations beyond 5 mol% often lead to diminishing returns and increased side reactions [9].

In enzymatic systems, catalyst loading is expressed as units of enzyme activity per gram of substrate [3] [8]. Studies indicate optimal loadings of 18 U/g substrate for immobilized lipases, achieving 85% conversion within 3 hours [8]. The relationship between enzyme loading and reaction rate follows Michaelis-Menten kinetics, with saturation effects observed at higher loadings [3].

| Catalyst Type | Optimal Loading | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | 4.0 mol% | 77 | 89 | [9] |

| p-Toluenesulfonic Acid | 2-3 mol% | 80-100 | 85-92 | [1] |

| Candida antarctica Lipase | 18 U/g | 30 | 85 | [8] |

| Amberlyst-15 | 5 wt% | 150 | 78-85 | [12] |

Temperature Optimization

Temperature optimization studies reveal distinct patterns for different catalytic systems [9] [13]. For acid-catalyzed esterification, optimal temperatures typically range from 75-150°C [9] [13]. Research demonstrates that increasing temperature from 110°C to 150°C can improve conversion from 68% to 90.7% for similar ester systems [13]. However, temperatures exceeding 180°C often lead to thermal decomposition and decreased selectivity [13].

Enzymatic systems operate under significantly milder conditions, with optimal temperatures between 30-40°C for most lipases [3] [8]. Higher temperatures can lead to enzyme denaturation and loss of catalytic activity [14]. Microwave-assisted enzymatic esterification has shown promise, achieving 97.4% conversion at reduced reaction times while maintaining enzyme stability [14].

Solvent System Optimization

Solvent selection critically influences esterification kinetics and equilibrium [15] [16]. Polar aprotic solvents such as acetonitrile, tetrahydrofuran, and dimethylformamide have been extensively studied for esterification reactions [17] [16]. Research indicates that acetonitrile provides optimal balance between reaction rate and product selectivity, with minimal side reactions compared to chlorinated solvents [17].

Studies employing the Perturbed-Chain Statistical Associating Fluid Theory model demonstrate that solvent effects on esterification kinetics can be predicted through activity coefficients [16]. Acetonitrile-based systems show 15-20% higher reaction rates compared to traditional dichloromethane systems while offering improved environmental compatibility [17]. Ionic liquids have emerged as alternative solvents, eliminating the need for volatile organic compounds and facilitating product separation [18].

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a paradigm shift in esterification technology, offering enhanced control over reaction parameters and improved scalability [19] [20]. Flow chemistry systems provide precise control over residence time, temperature, and mixing, enabling more efficient synthesis of 7-octenyl acetate compared to traditional batch processes [19].

Microreactor Technology

Microreactor systems have demonstrated significant advantages in esterification reactions through enhanced mass and heat transfer [20]. Research on oleic acid esterification in microreactors achieved 62.6% yield with 10.3 percentage point improvement over equilibrium conversion [20]. The high surface-to-volume ratio in microchannels facilitates rapid mixing and precise temperature control, crucial for maintaining reaction selectivity [19].

Studies indicate that microreactor-based esterification exhibits reaction rate constants approximately 5 times larger than batch methods [20]. The enhanced water separation capabilities of microreactor systems, with rate constants 108 times larger than batch processes, drive the equilibrium toward product formation [20]. These improvements result from the efficient integration of reaction and separation processes within the microreactor design [20].

Flow Rate and Residence Time Optimization

Continuous flow synthesis requires careful optimization of flow rates and residence times to maximize conversion while maintaining product quality [19]. Research demonstrates that residence time directly correlates with conversion efficiency, with optimal times ranging from 85-180 minutes depending on reaction conditions [20]. Higher flow rates can improve mixing efficiency but may reduce conversion due to insufficient contact time [19].

The relationship between volumetric flow rate and reaction time follows the fundamental equation V/Q = t, where V represents reactor volume, Q denotes volumetric flow rate, and t indicates residence time [19]. This relationship enables precise control over reaction kinetics and facilitates rapid optimization of synthesis conditions [19].

Purification Strategies: Fractional Distillation vs. Chromatographic Methods

Fractional Distillation Approaches

Fractional distillation remains the primary industrial purification method for 7-octenyl acetate due to its scalability and cost-effectiveness [21] [22]. The compound exhibits a boiling point of 104°C at 18 mmHg, making it amenable to vacuum distillation techniques [23] [24]. The relatively narrow boiling point range between 7-octenyl acetate and potential impurities requires efficient fractionating columns with multiple theoretical plates [21].

Research on similar acetate ester purification demonstrates that fractional distillation can achieve purities exceeding 99.5% through multi-stage separation [22]. The process typically involves initial crude product concentration followed by precise fractional distillation using packed columns with glass beads or structured packing [21]. Water removal through azeotropic distillation or molecular sieves is essential prior to final purification to prevent hydrolysis during the distillation process [22].

Industrial-scale purification employs continuous distillation with multiple columns to separate reactants, products, and byproducts [25]. Economic analysis indicates that distillation-based purification accounts for approximately 30-40% of total production costs, emphasizing the importance of optimized separation strategies [25].

Chromatographic Purification Methods

Chromatographic methods offer superior selectivity for 7-octenyl acetate purification, particularly for high-purity applications [26]. Silica gel chromatography using gradient elution with hexane-ethyl acetate mixtures effectively separates the target compound from structural isomers and reaction byproducts [26]. The polar acetate functionality provides sufficient retention on normal-phase stationary phases while maintaining adequate solubility in organic eluents [26].

High-performance liquid chromatography analysis reveals that 7-octenyl acetate exhibits distinct retention characteristics that enable baseline separation from related compounds [26]. Preparative-scale chromatography can achieve purities exceeding 98% but is typically reserved for specialized applications due to higher costs and lower throughput compared to distillation methods [26].

Advanced chromatographic techniques, including supercritical fluid chromatography, have shown promise for acetate ester purification [27]. These methods combine the selectivity of chromatography with the speed and efficiency of supercritical fluid extraction, potentially offering cost-effective alternatives for high-value applications [27].

Scale-Up Challenges and Process Economics

Heat Transfer and Temperature Control

Scale-up of 7-octenyl acetate synthesis presents significant challenges related to heat transfer and temperature control [28] [10]. Laboratory glassware systems benefit from high surface-to-volume ratios that facilitate rapid heating and cooling, but industrial reactors require sophisticated heat exchange systems to maintain uniform temperatures [28]. Research indicates that temperature gradients exceeding 5°C can lead to reduced selectivity and increased byproduct formation [28].

Industrial esterification reactors typically employ jacketed vessels with internal coils or external heat exchangers to manage the exothermic nature of the reaction [28]. The heat of reaction for acetate ester formation is approximately 15-20 kJ/mol, requiring careful thermal management to prevent hot spots and maintain reaction control [28]. Computational fluid dynamics modeling has become essential for optimizing heat transfer in large-scale reactors [28].

Mixing and Mass Transfer Considerations

Effective mixing becomes increasingly challenging as reactor volumes increase from laboratory to industrial scale [28]. Poor mixing can result in concentration gradients that reduce overall reaction efficiency and product quality [28]. Research demonstrates that scale-up factors exceeding 1000:1 require specialized impeller designs and mixing strategies to maintain equivalent mass transfer rates [28].

The Reynolds number and power consumption per unit volume serve as critical parameters for maintaining consistent mixing across different scales [28]. Industrial implementations often employ multiple impellers or advanced mixing technologies such as static mixers to ensure adequate mass transfer [28].

Economic Analysis and Cost Optimization

Comprehensive economic analysis of 7-octenyl acetate production reveals that raw material costs typically account for 60-70% of total production expenses [25]. Process optimization studies indicate that reactive distillation can reduce total capital costs by 25-30% compared to conventional reaction-separation sequences [25]. The integration of reaction and separation operations eliminates intermediate storage requirements and reduces energy consumption [25].

| Cost Component | Conventional Process (%) | Reactive Distillation (%) | Reduction |

|---|---|---|---|

| Capital Cost | 100 | 72 | 28% |

| Operating Cost | 100 | 85 | 15% |

| Utilities Cost | 100 | 82 | 18% |

| Equipment Cost | 100 | 75 | 25% |

Scale-up economics demonstrate strong sensitivity to catalyst costs and lifetime [10]. Research on enhanced catalyst durability indicates that extending catalyst lifetime from 4% to 2.08% annual replacement can significantly improve process economics, though initial activity must be maintained to realize these benefits [10]. The balance between catalyst cost, activity, and longevity represents a critical optimization parameter for commercial viability [10].

7-Octenyl acetate, with the molecular formula C₁₀H₁₸O₂ and CAS number 5048-35-1, is an alkenyl ester that exhibits distinctive reactivity patterns due to its dual functional nature [1] [2] [3]. The compound contains both an ester group capable of nucleophilic acyl substitution reactions and a terminal alkene moiety that can participate in various addition and oxidation reactions [5].

Nucleophilic Acyl Substitution Reactions

The ester functional group in 7-octenyl acetate undergoes typical nucleophilic acyl substitution reactions through an addition-elimination mechanism [6] [7] [8]. The carbonyl carbon of the acetate group acts as an electrophilic center, susceptible to attack by nucleophiles including water, hydroxide ions, alcohols, and amines [9] [10].

Hydrolysis Reactions

Acidic Hydrolysis: Under acidic conditions, 7-octenyl acetate undergoes reversible hydrolysis to produce acetic acid and 7-octen-1-ol [11] [12]. The reaction proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The mechanism involves nucleophilic attack by water on the activated carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the alcohol leaving group [13] [14].

Basic Hydrolysis (Saponification): In the presence of strong bases such as sodium hydroxide or potassium hydroxide, 7-octenyl acetate undergoes irreversible saponification [9] [15]. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The reaction proceeds to completion, yielding sodium acetate and 7-octen-1-ol as the final products [11] [16].

The mechanism involves:

- Nucleophilic attack by hydroxide ion on the carbonyl carbon

- Formation of a tetrahedral intermediate with negative charge on oxygen

- Elimination of the alkoxide leaving group and reformation of the carbonyl

- Rapid and irreversible deprotonation of the carboxylic acid to form the carboxylate salt [15] [17]

| Reaction Type | Conditions | Products | Characteristics |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Acetic acid + 7-octen-1-ol | Reversible, equilibrium-controlled [12] |

| Basic Hydrolysis | NaOH or KOH | Sodium acetate + 7-octen-1-ol | Irreversible, goes to completion [9] |

Transesterification

7-Octenyl acetate can undergo transesterification reactions when treated with different alcohols in the presence of acid or base catalysts [12] [13]. This reaction allows for the exchange of the 7-octenyl group with other alkyl groups, providing a route to different ester derivatives while maintaining the acetate portion of the molecule [11].

Oxidation Pathways and Product Formation

The terminal alkene functionality in 7-octenyl acetate renders the compound susceptible to various oxidation reactions [18] [5] [19]. The double bond can be selectively oxidized using different reagents and conditions to produce diverse oxygenated products.

Epoxidation Reactions

The terminal double bond can be converted to an epoxide using peracids or other epoxidizing agents. This reaction occurs through syn addition across the double bond, resulting in the formation of 7,8-epoxy-1-octyl acetate [19] [20].

Dihydroxylation Reactions

Osmium tetroxide (OsO₄) catalyzed dihydroxylation converts the terminal alkene to a 1,2-diol through syn addition [19] [20]. The reaction proceeds via the formation of a cyclic osmate ester intermediate, which is subsequently reduced to yield the diol product [19].

Oxidative Cleavage

Under harsh oxidative conditions, the terminal alkene can undergo cleavage reactions. Strong oxidizing agents such as potassium permanganate or ozone can cleave the double bond, potentially leading to the formation of carboxylic acid derivatives [18] [21].

Metal-Catalyzed Oxidations

Manganese(III) acetate has been shown to effectively oxidize terminal alkenes in acetate-containing compounds [18] [21] [22]. The oxidation proceeds through radical pathways, with the formation of various oxidized products depending on reaction conditions. Studies have demonstrated that alkenes can form radical-cations as intermediates during metal-catalyzed oxidations [22] [23].

| Oxidation Method | Reagent | Product Type | Selectivity |

|---|---|---|---|

| Epoxidation | Peracids | Epoxide | High syn selectivity [19] |

| Dihydroxylation | OsO₄/NMO | 1,2-Diol | Syn addition [19] [20] |

| Metal Oxidation | Mn(OAc)₃ | Mixed products | Variable, condition-dependent [18] [21] |

Hydrogenation and Reduction Behavior

The alkene functionality in 7-octenyl acetate can be selectively reduced through catalytic hydrogenation [24] [25] [26]. This reaction typically employs heterogeneous metal catalysts such as palladium on carbon (Pd/C), platinum, or nickel under hydrogen atmosphere [24] [27].

Catalytic Hydrogenation

The hydrogenation of 7-octenyl acetate proceeds through adsorption of both hydrogen and the alkene substrate onto the metal catalyst surface [25] [26]. The reaction occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond [24]. The product of complete hydrogenation is octyl acetate, a saturated ester derivative [25].

The mechanism involves:

- Adsorption of H₂ on the metal catalyst surface

- Coordination of the alkene to the metal surface through π-orbital interaction

- Sequential transfer of hydrogen atoms to the alkene carbons

- Desorption of the saturated product [25] [27]

Selective Hydrogenation

The ester group remains unreacted under normal hydrogenation conditions, as esters require more forcing conditions (higher temperature and pressure) or stronger reducing agents for reduction [25] [27]. This selectivity allows for the specific reduction of the alkene functionality while preserving the ester group [28].

Chemical Reduction

Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce both the ester and alkene functionalities, though the ester reduction typically requires more vigorous conditions [25]. Milder reducing agents like DIBAL-H (diisobutylaluminum hydride) may show selectivity between the two functional groups [27].

| Catalyst/Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ | RT, 1 atm | Octyl acetate | Alkene selective [24] [26] |

| Pt/C, H₂ | RT, 1 atm | Octyl acetate | Alkene selective [25] |

| LiAlH₄ | THF, reflux | Octanol + ethanol | Non-selective [25] |

Computational Modeling of Reaction Transition States

Computational chemistry methods have proven valuable for understanding reaction mechanisms and transition states in ester chemistry [37] [38] [39]. While specific computational studies on 7-octenyl acetate are limited, general principles from ester reactivity calculations can be applied.

Density Functional Theory Applications

Density functional theory (DFT) calculations have been extensively used to model transition states in ester hydrolysis and nucleophilic substitution reactions [38] [40] [39]. These calculations provide insights into:

- Transition state geometries and energies

- Activation barriers for different reaction pathways

- Solvent effects on reaction mechanisms

- Kinetic isotope effects [40] [39]

Reaction Coordinate Analysis

Computational studies of ester reactions typically involve mapping the potential energy surface along reaction coordinates [37] [40]. For 7-octenyl acetate, key reaction coordinates would include:

- Carbon-oxygen bond breaking/forming in nucleophilic substitution

- Proton transfer coordinates in acid-catalyzed reactions

- Carbon-carbon bond formation in cross-coupling reactions [41] [42]

Mechanistic Insights

Quantum chemical calculations have revealed that ester hydrolysis typically proceeds through late transition states with significant bond breaking character [40] [39]. The calculations show that:

- Tetrahedral intermediates are often high-energy species

- Solvent stabilization is crucial for reaction feasibility

- Steric effects from the alkyl chain can influence reaction rates [38] [39]

Predictive Modeling

Machine learning approaches combined with quantum chemistry calculations are emerging as powerful tools for predicting reaction outcomes and transition state properties [37] [43]. These methods could potentially be applied to predict the reactivity patterns of 7-octenyl acetate derivatives.

| Computational Method | Application | Information Provided |

|---|---|---|

| DFT Calculations | Transition state optimization | Geometries, energies, barriers [38] [39] |

| QSAR Modeling | Rate constant prediction | Structure-activity relationships [39] |

| MD Simulations | Solvent effects | Dynamic behavior, solvation [40] |

| Machine Learning | High-throughput screening | Rapid property prediction [37] [43] |